3-Iodo-N-(4-methyltetrahydro-2H-pyran-4-yl)benzamide
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Overview
Description
3-Iodo-N-(4-methyltetrahydro-2H-pyran-4-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with an iodine atom and a 4-methyltetrahydro-2H-pyran-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-N-(4-methyltetrahydro-2H-pyran-4-yl)benzamide typically involves the following steps:
Formation of the 4-methyltetrahydro-2H-pyran-4-yl group: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Iodination of the benzamide core:
Coupling of the two moieties: The final step involves coupling the iodinated benzamide with the 4-methyltetrahydro-2H-pyran-4-yl group under conditions that facilitate the formation of the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-N-(4-methyltetrahydro-2H-pyran-4-yl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: The benzamide core can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation and reduction can produce various oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving iodine-containing compounds.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Iodo-N-(4-methyltetrahydro-2H-pyran-4-yl)benzamide involves its interaction with specific molecular targets. The iodine atom and the benzamide core play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-N-(4-methyltetrahydro-2H-pyran-3-yl)benzamide
- 3-Iodo-N-(4-methyltetrahydro-2H-pyran-5-yl)benzamide
- 3-Iodo-N-(4-methyltetrahydro-2H-pyran-6-yl)benzamide
Uniqueness
3-Iodo-N-(4-methyltetrahydro-2H-pyran-4-yl)benzamide is unique due to the specific position of the 4-methyltetrahydro-2H-pyran-4-yl group, which can influence its chemical reactivity and biological activity. This positional specificity can lead to differences in how the compound interacts with molecular targets compared to its analogs.
Properties
IUPAC Name |
3-iodo-N-(4-methyloxan-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16INO2/c1-13(5-7-17-8-6-13)15-12(16)10-3-2-4-11(14)9-10/h2-4,9H,5-8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLDIHWBDWYRRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOCC1)NC(=O)C2=CC(=CC=C2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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